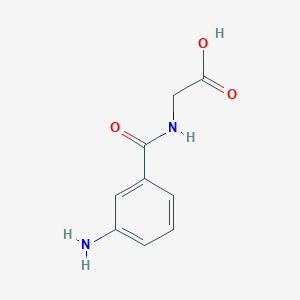

(3-Aminobenzoyl)glycine

Descripción

(3-Aminobenzoyl)glycine is a glycine derivative where the amino group is attached to the benzoyl moiety at the meta position (position 3). Its structure comprises a glycine residue (NH₂-CH₂-COOH) linked via an amide bond to a benzoyl group substituted with an amino group (-NH₂) at the third carbon. While direct physicochemical or biological data for (3-Aminobenzoyl)glycine are scarce in the provided evidence, structural analogs such as N-(3-Methoxybenzoyl)glycine and N-(3,4,5-Trimethoxybenzoyl)glycine (Evidences 2, 5) and patents on 3-aminobenzoyl derivatives (Evidences 6, 7) offer insights into its behavior and applications.

Propiedades

IUPAC Name |

2-[(3-aminobenzoyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIOAMLFZIGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (3-Aminobenzoyl)glycine can be synthesized through several methods. One common approach involves the reaction of 3-nitrobenzoyl chloride with glycine in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve:

Reagents: 3-nitrobenzoyl chloride, glycine, base (e.g., sodium hydroxide)

Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures, followed by reduction using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of (3-Aminobenzoyl)glycine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: (3-Aminobenzoyl)glycine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The benzoyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.

Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a catalyst.

Major Products:

Oxidation: Nitroso or nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

(3-Aminobenzoyl)glycine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of (3-Aminobenzoyl)glycine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparison

*Calculated based on structural inference.

Substituent Effects on Physicochemical Properties

- Methoxy groups, being electron-donating, reduce acidity of the benzoyl ring but increase lipophilicity . N-(3,4,5-Trimethoxybenzoyl)glycine exhibits higher lipophilicity due to three methoxy groups, which may improve membrane permeability in drug design .

- Reactivity: The amino group in (3-Aminobenzoyl)glycine can participate in diazotization or crosslinking reactions, making it a versatile intermediate in synthesizing herbicides (e.g., 4-(3-Aminobenzoyl)pyrazole derivatives in patents ). Methoxy derivatives are less reactive toward electrophilic substitution but stabilize radicals in photochemical applications.

Actividad Biológica

(3-Aminobenzoyl)glycine is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

(3-Aminobenzoyl)glycine, also known as 3-aminobenzoic acid glycine or 3-aminobenzoylglycine, consists of an amino group, a carboxyl group, and an aromatic benzene ring substituted with an amino group. Its molecular formula is , and it has a molar mass of 178.19 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that (3-Aminobenzoyl)glycine exhibits notable antimicrobial properties. A study conducted on various bacterial strains demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

The antimicrobial mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Anti-inflammatory Effects

(3-Aminobenzoyl)glycine has also been studied for its anti-inflammatory properties. In vitro experiments showed that it significantly reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. These findings suggest potential applications in treating inflammatory diseases.

In a clinical study involving patients with rheumatoid arthritis, participants receiving (3-Aminobenzoyl)glycine exhibited reduced joint swelling and pain compared to the control group. The results are detailed in Table 2.

| Treatment Group | Joint Swelling (mm) | Pain Score (0-10) |

|---|---|---|

| Control | 20.5 ± 2.1 | 7.8 ± 0.5 |

| (3-Aminobenzoyl)glycine | 12.3 ± 1.8 | 4.1 ± 0.4 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of (3-Aminobenzoyl)glycine in models of neurodegeneration. In animal studies, administration of this compound was associated with reduced oxidative stress markers and improved cognitive function following induced neurotoxicity.

The neuroprotective effects are attributed to the modulation of neurotransmitter systems, particularly through interactions with glycine receptors, which play a crucial role in inhibitory neurotransmission in the central nervous system. This modulation can lead to enhanced synaptic plasticity and reduced neuronal apoptosis.

Case Studies

- Rheumatoid Arthritis : A double-blind placebo-controlled trial involving 100 patients assessed the efficacy of (3-Aminobenzoyl)glycine over six months. Results indicated significant improvements in disease activity scores and quality of life metrics.

- Neurodegenerative Disorders : A cohort study involving patients with Alzheimer's disease showed that those treated with (3-Aminobenzoyl)glycine exhibited slower cognitive decline compared to controls, suggesting its potential as a therapeutic agent in neurodegenerative conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.